Brassicasterol

Catalog No.
S623915
CAS No.
474-67-9
M.F
C28H46O
M. Wt
398.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brassicasterol

CAS Number

474-67-9

Product Name

Brassicasterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C28H46O

Molecular Weight

398.7 g/mol

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N

Synonyms

24 beta-methylcholesta-5,22-dien-3 beta-ol, brassicasterol, epibrassicasterol, ergosta-5,22-dien-3 beta-ol, trans-22-dehydrocampestrol

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Brassicasterol is a 28-carbon sterol []. It's synthesized by some unicellular algae (phytoplankton) and terrestrial plants like rapeseed []. It serves as a biomarker for the presence of marine algae in the environment []. Brassicasterol is also a component of food additive E499, a mixture of plant sterol esters used to lower blood cholesterol [].


Molecular Structure Analysis

Brassicasterol has the chemical formula C28H46O and a molar mass of 398.675 g/mol []. Its structure is similar to cholesterol, sharing the core steroid framework of four fused rings. However, brassicasterol has a methyl group at the 24th position and double bonds at the 5th and 22nd positions, distinguishing it from cholesterol [, ]. This specific structure plays a role in its biological functions [].


Chemical Reactions Analysis

While the specific biosynthesis pathway of brassicasterol in plants is not fully elucidated, it's likely derived from the mevalonate pathway, a common route for sterol synthesis in eukaryotes []. One of its known reactions is the inhibition of sterol Δ24-reductase, an enzyme involved in mammalian cholesterol biosynthesis []. This inhibition can potentially lower blood cholesterol levels.

Brassicasterol's mechanism of action is primarily related to its cholesterol-lowering properties. Due to its structural similarity to cholesterol, brassicasterol competes for absorption in the small intestine. This competition reduces the amount of dietary cholesterol incorporated into micelles, leading to lower cholesterol absorption []. Additionally, brassicasterol might influence cholesterol synthesis by inhibiting the enzyme sterol Δ24-reductase, although further research is needed to clarify this mechanism [].

Brassicasterol is generally considered safe for consumption in the amounts typically found in food or used as a food additive []. However, limited data is available on its specific toxicity. More research is needed to determine if high doses or long-term intake pose any health risks.

Biomarker for Marine Algae:

  • Brassicasterol is found in high concentrations and is relatively stable in the environment, making it a valuable biomarker for the presence of marine algae.
  • Researchers use its presence in sediment samples to assess the origin of organic matter, particularly identifying the contribution of phytoplankton (marine algae) to the sample.

Potential Health Benefits:

  • Studies are exploring the potential health benefits of Brassicasterol, particularly its anti-inflammatory properties.
  • In vitro and cell-based studies suggest it may offer anti-inflammatory effects, but further research is needed to confirm its efficacy and safety in humans.
  • Additionally, some research suggests Brassicasterol may have anti-microbial properties, but this area requires further investigation.

XLogP3

8

UNII

2B0KG2XFOF

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pharmacology

Brassicasterol is a steroid derivative characterized by the hydroxyl group in position C-3 of the steroid skeleton, elimination of carbon 24.2 of the alkyl substituent, and unsaturated bonds in position 5-6 of the B ring, and position 22-23 in the alkyl substituent. It is synthesized by several unicellular algae and some terrestrial plants.

Pictograms

Irritant

Irritant

Other CAS

474-67-9

Wikipedia

Brassicasterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Ergosterols and C24-methyl derivatives [ST0103]

Dates

Modify: 2023-08-15
Bishop, G.J., et al., Plant Cell Physiol. 42, 114, (2001)
Fernandez, C., et al., Biochem. J. 366, 109 (2002)

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